7-bromo-5-methylimidazo[1,5-a]pyridine
Description
Significance of the Imidazo[1,5-a]pyridine (B1214698) Scaffold in Heterocyclic Chemistry
The imidazo[1,5-a]pyridine core is a privileged structure in heterocyclic chemistry due to its presence in numerous natural products and biologically active compounds. beilstein-journals.orgnih.gov The fusion of an imidazole (B134444) and a pyridine (B92270) ring creates a system with a unique distribution of electron density, offering multiple sites for functionalization and chemical modification. This adaptability has spurred the development of a vast library of derivatives, with over 120,000 individual compounds prepared to date. nih.gov
The synthesis of the imidazo[1,5-a]pyridine skeleton has been a subject of intense research, leading to a variety of methodologies. rsc.org These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org Efficient synthetic routes often involve the cyclization of 2-picolylamines with various electrophilic partners or metal-catalyzed processes. beilstein-journals.orgorganic-chemistry.org For instance, copper-catalyzed reactions have proven effective in constructing these scaffolds. organic-chemistry.org The development of these synthetic strategies has made the imidazo[1,5-a]pyridine framework readily accessible for further exploration.
Overview of Imidazo[1,5-a]pyridine in the Context of Advanced Organic Synthesis and Materials Science
In the realm of advanced organic synthesis, the imidazo[1,5-a]pyridine scaffold serves as a versatile platform for the creation of complex molecules. Its derivatives are key precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in homogeneous catalysis. sigmaaldrich.comorganic-chemistry.org The ability to easily introduce diverse functional groups onto the imidazo[1,5-a]pyridine core allows for the fine-tuning of the steric and electronic properties of these NHC ligands. organic-chemistry.org
The applications of imidazo[1,5-a]pyridine derivatives extend into materials science, where their unique photophysical properties are of particular interest. rsc.orgresearchgate.net These compounds often exhibit strong luminescence with large Stokes shifts, making them attractive for applications in optoelectronic devices, photoluminescent sensors, and as emitters for imaging. beilstein-journals.orgrsc.orgresearchgate.net The quaternization of the pyridine nitrogen can further modify their optical features, offering a strategy to optimize their performance in various matrices. researchgate.net
Specific Research Focus on 7-bromo-5-methylimidazo[1,5-a]pyridine within the Imidazo[1,5-a]pyridine Family
Within the extensive family of imidazo[1,5-a]pyridine derivatives, this compound has emerged as a compound of specific research interest. The presence of a bromine atom at the 7-position and a methyl group at the 5-position provides distinct opportunities for further chemical manipulation. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents to further diversify the scaffold.
While specific research findings on this compound are still emerging, its structural analogues provide insights into its potential. For instance, related brominated imidazo[1,2-a]pyridines and methyl-substituted imidazo[1,5-a]pyrazines have been investigated for their biological activities. nih.govmoldb.com The strategic placement of the bromo and methyl groups on the imidazo[1,5-a]pyridine core suggests its potential as a key intermediate in the synthesis of novel compounds with tailored properties for various applications.
Below is a table summarizing the key properties of a related compound, 7-bromoimidazo[1,5-a]pyridine, which provides a foundational understanding of the physicochemical characteristics of this class of molecules.
| Property | Value |
| Molecular Formula | C7H5BrN2 |
| Molecular Weight | 197.03 g/mol |
| IUPAC Name | 7-bromoimidazo[1,5-a]pyridine |
| CAS Number | 865156-48-5 |
| Canonical SMILES | C1=CN2C=NC=C2C=C1Br |
| InChI Key | MMDCOOMHHPUECK-UHFFFAOYSA-N |
Data sourced from PubChem CID 66888640. nih.gov
Structure
3D Structure
Properties
CAS No. |
1427360-93-7 |
|---|---|
Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-5-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-7(9)3-8-4-10-5-11(6)8/h2-5H,1H3 |
InChI Key |
XTOJGWBXEHQIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CN=CN12)Br |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of Imidazo 1,5 a Pyridine Ring Formation and Transformation
Proposed Cyclization Mechanisms for Imidazo[1,5-a]pyridine (B1214698) Systems
The formation of the imidazo[1,5-a]pyridine ring system is generally achieved through the construction of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. While direct mechanistic studies for 7-bromo-5-methylimidazo[1,5-a]pyridine are not extensively documented, the mechanisms can be inferred from studies on the synthesis of analogous imidazo[1,5-a]pyridine derivatives.
Addition-Cyclization-Elimination Sequences
A plausible and frequently proposed mechanism for the formation of the imidazo[1,5-a]pyridine core involves a sequence of addition, cyclization, and elimination steps. One such pathway begins with the reaction of a substituted 2-(aminomethyl)pyridine with an electrophilically activated species. beilstein-journals.org
A key method involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a nitroalkane in the presence of a strong acid medium, such as polyphosphoric acid (PPA). beilstein-journals.org In the context of forming this compound, the starting material would be (4-bromo-6-methylpyridin-2-yl)methanamine.
The proposed mechanistic sequence is as follows:
Initial Nucleophilic Addition: The primary amino group of the 2-(aminomethyl)pyridine derivative acts as a nucleophile, attacking the electrophilically activated nitroalkane. This initial addition leads to the formation of an amidinium species. beilstein-journals.org
Intramolecular Cyclization: The newly formed amidinium intermediate is well-positioned for a 5-exo-trig cyclization. The nitrogen atom of the pyridine ring attacks the electrophilic carbon of the amidinium moiety, leading to the formation of a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org
Deprotonation and Elimination: Subsequent deprotonation of this intermediate yields a 2,3-dihydroimidazo[1,5-a]pyridine. The final step involves the elimination of a leaving group, such as a derivative of hydroxylamine (B1172632) in the case of nitroalkane precursors, to afford the aromatic imidazo[1,5-a]pyridine ring system. beilstein-journals.org
This sequence highlights a common strategy in heterocyclic chemistry where the final aromatic system is achieved through a series of well-defined intermediate steps.
Proton Transfer Mechanisms and Base Optimization
Proton transfer steps are integral to the cyclization process, and the choice of base or acid catalyst can significantly influence the reaction outcome. In many synthetic approaches to imidazo[1,5-a]pyridines, a base is employed to facilitate the final elimination step or to deprotonate an intermediate, thereby promoting aromatization. The optimization of the base is crucial for achieving high yields and preventing side reactions.
C-N Bond Formation Processes in Imidazo[1,5-a]pyridine Synthesis
The construction of the imidazo[1,5-a]pyridine skeleton inherently involves the formation of at least one new carbon-nitrogen (C-N) bond. Various synthetic strategies have been developed that leverage different types of C-N bond-forming reactions. These can be broadly categorized as intermolecular or intramolecular processes.
Many syntheses of imidazo[1,5-a]pyridines rely on the reaction of a pyridine derivative already containing a nitrogen-based nucleophile with a suitable carbon electrophile. For instance, the reaction of 2-(aminomethyl)pyridines with aldehydes or ketones, followed by cyclization and oxidation, is a common approach. In these cases, the initial C-N bond is formed through nucleophilic attack of the amine on the carbonyl group.
More advanced methods include transition-metal-catalyzed cross-coupling reactions. While not specifically detailed for this compound, copper-catalyzed reactions are widely used for the synthesis of related nitrogen-containing heterocycles. These reactions can involve the coupling of a pyridine derivative with an amine or an amide, often proceeding through an oxidative C-N bond formation mechanism.
Intramolecular Cyclization Phenomena Leading to Fused Systems
The final and often rate-determining step in the synthesis of imidazo[1,5-a]pyridines is the intramolecular cyclization that forms the five-membered imidazole ring. This process is a type of electrocyclization or nucleophilic attack of one part of the molecule onto another.
In the context of the previously discussed mechanism involving 2-(aminomethyl)pyridines, the intramolecular cyclization is the key ring-closing step. beilstein-journals.org The success of this cyclization is dependent on several factors, including the nature of the substituents on the pyridine ring and the side chain, the geometry of the intermediate, and the reaction conditions. For example, the presence of electron-withdrawing or electron-donating groups can influence the nucleophilicity of the pyridine nitrogen and the electrophilicity of the carbon being attacked, thereby affecting the rate and yield of the cyclization.
The rigidity of the precursor molecule can also play a significant role. Pre-organizing the molecule in a conformation that favors cyclization can lead to more efficient ring closure. This principle is often exploited in the design of synthetic routes to complex heterocyclic systems.
Computational and Theoretical Studies on Imidazo 1,5 a Pyridine Systems
Density Functional Theory (DFT) Applications in Stability and Reactivity
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and properties of imidazo[1,5-a]pyridine (B1214698) systems and their analogs. researchgate.netscirp.org DFT is adept at predicting molecular properties with high accuracy, using hybrid functionals like B3LYP to balance computational cost and precision. scirp.org Through DFT calculations, researchers can perform geometry optimization to find the most stable molecular structures and then compute a suite of parameters that describe the molecule's stability and reactive tendencies. scirp.org
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov Conversely, a small energy gap signifies a molecule that is more polarizable and reactive. nih.gov In a study on imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level showed that the energy gap varied significantly with different aromatic substituents. scirp.org For instance, the derivative with a 4-nitrophenyl group exhibited the largest energy gap (3.91 eV), indicating it was the most stable and least reactive in the series, while the derivative with a 4-N,N-dimethylaminophenyl group had the smallest gap (2.49 eV), marking it as the most reactive. scirp.org
| Compound (Ar Substituent) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenyl | -6.09 | -2.22 | 3.87 |
| 4-fluorophenyl | -6.17 | -2.26 | 3.91 |
| 4-nitrophenyl | -6.73 | -2.82 | 3.91 |
| 4-N,N-dimethylaminophenyl | -5.18 | -1.74 | 2.49 |
| thiophen-2-yl | -5.83 | -2.22 | 3.61 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov It illustrates the electrostatic potential on the surface of a molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.govresearchgate.net
In MEP maps, different colors represent varying potential values. Typically, red indicates regions of most negative potential (electron-rich), which are favorable sites for electrophilic attack. Blue represents regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas denote intermediate potential. nih.gov This visual guide is crucial for understanding hydrogen bonding interactions and the relationship between molecular structure and biological activity. nih.gov For various imidazopyridine derivatives, MEP analysis has been successfully used to identify the most likely sites for chemical reactions. nih.govresearchgate.net
Conformational Analysis and Structural Energetics
The three-dimensional structure and conformational flexibility of imidazo[1,5-a]pyridine derivatives are critical to their function and interactions. Computational methods are employed to explore the potential energy surface of these molecules, identifying stable conformers (local minima) and the energy barriers for interconversion (transition states). nih.govnih.gov
For example, a DFT study on 3-substituted imidazo[1,2-a]pyridines revealed how different functional groups influence conformational preference. nih.gov For 3-formyl-2-phenyl imidazo[1,2-a]pyridine, the global minimum conformation was one where the formyl oxygen atom was oriented toward the H-5 proton of the pyridine (B92270) ring, stabilized by an intramolecular interaction. nih.gov The energy difference (ΔG) between conformers can determine their relative populations at equilibrium. In the case of 3-nitroso-2-phenyl imidazo[1,2-a]pyridine, the conformer with the nitroso oxygen pointing toward H-5 was found to be more stable by 2.0 kcal/mol, making it the overwhelmingly dominant form at room temperature. nih.gov
| Compound | Conformer | Relative Energy (ΔG, kcal/mol) | Population (%) |
|---|---|---|---|
| 3-nitroso-2-phenyl imidazo[1,2-a]pyridine | Oxygen towards H-5 (6a) | 0.0 | 96.9 |
| Oxygen away from H-5 (6b) | 2.0 | 3.1 | |
| 3-formyl-2-phenyl imidazo[1,2-a]pyridine | Oxygen towards H-5 (5a) | 0.0 | >99.9 |
| Oxygen away from H-5 (5b) | 5.0 | <0.1 |
Furthermore, computational analysis of reaction energetics can predict reaction pathways. A study on the cyclization of C5-alkynyl-substituted imidazo[1,5-a]pyridine N-heterocyclic olefins showed that the 6-endo-dig cyclization pathway is significantly favored over the 5-exo-dig pathway by nearly 9 kcal/mol, which aligns with experimental observations of spontaneous cyclization at room temperature. nih.gov
Theoretical Prediction of Spectroscopic Properties
Imidazo[1,5-a]pyridines are well-known for their luminescence properties, making them attractive for applications in optoelectronic devices like OLEDs. mdpi.commdpi.com Theoretical calculations are instrumental in predicting and interpreting their spectroscopic behavior, including absorption and emission characteristics. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules, allowing for the prediction of UV-visible absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated that often shows good agreement with experimental data. researchgate.net
These calculations also provide insight into the nature of the transitions. For a series of pyridylimidazo[1,5-a]pyridine derivatives, Electron Density Difference Maps (EDDMs) were used to visualize the redistribution of electron density upon photoexcitation. researchgate.net Similarly, Natural Transition Orbitals (NTOs) can simplify the description of electronic transitions, often describing them in terms of a single pair of "hole" and "particle" orbitals, which correspond to the vacated and occupied orbitals in the excited state. mdpi.com For certain imidazo[1,5-a]pyridine-based dyes, NTO analysis demonstrated that the main electronic transitions were of an intra-ligand charge transfer (ILCT) nature. mdpi.com
The true power of theoretical prediction lies in its ability to establish a clear relationship between a molecule's electronic structure and its optical properties. By systematically modifying the structure of the imidazo[1,5-a]pyridine core with different substituents, chemists can tune its photophysical properties, such as emission color and quantum yield. mdpi.commdpi.com
Computational studies have shown that the HOMO and LUMO energy levels and their spatial distribution directly influence the absorption and emission wavelengths. For instance, in donor-π-acceptor (D–π–A) fluorophores based on an imidazo[1,5-a]pyridine-benzimidazole conjugate, DFT analysis helped to understand how different spacer units modulate the photophysical properties. rsc.org Coordination of imidazo[1,5-a]pyridine ligands to metal centers like Zn(II) also significantly impacts their optical performance. Theoretical studies can elucidate how the metal coordination induces conformational changes in the ligand, leading to a notable increase in the emission quantum yield. mdpi.com This predictive capability allows for the targeted design of molecules with optimized optical characteristics for specific applications, from fluorescent probes to materials for light-emitting devices. mdpi.commdpi.com
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
|---|---|---|---|
| 1-(pyridin-2-yl)imidazo[1,5-a]pyridine (1) | 367 | 453 | 86 |
| 1-(pyridin-2-yl)imidazo[1,5-a]pyridinium salt (1q) | 365 | 410 | 45 |
| 1-(pyrimidin-2-yl)imidazo[1,5-a]pyridine (2) | 364 | 464 | 100 |
| 1-(pyrimidin-2-yl)imidazo[1,5-a]pyridinium salt (2q) | 363 | 413 | 50 |
| 1-(isoquinolin-1-yl)imidazo[1,5-a]pyridine (3) | 379 | 464 | 85 |
| 1-(isoquinolin-1-yl)imidazo[1,5-a]pyridinium salt (3q) | 369 | 418 | 49 |
Molecular Modeling for Ligand-Target Interactions (Excluding Clinical Outcomes)
Molecular modeling techniques are instrumental in elucidating the potential interactions between a small molecule, such as 7-bromo-5-methylimidazo[1,5-a]pyridine, and a biological target, typically a protein or nucleic acid. These computational methods can predict the binding affinity, identify key interacting amino acid residues, and provide a three-dimensional visualization of the binding mode, all of which are crucial for rational drug design and understanding mechanisms of action at a molecular level.
Research on analogous fused heterocyclic compounds, such as imidazo[1,2-a]pyrimidine (B1208166) and imidazo[4,5-b]pyridine derivatives, demonstrates the common application of these modeling techniques. nih.govmdpi.com For instance, in studies of potential inhibitors for enzymes like dihydrofolate reductase (DHFR) or proteins involved in viral entry, molecular docking is a primary tool. nih.govmdpi.com This technique computationally places the ligand into the binding site of the target protein to predict its preferred orientation and binding energy.
A hypothetical molecular modeling study on this compound would involve several key steps:
Homology Modeling or Retrieval of Target Structure: If the crystal structure of the target protein is not available, a homology model would be built based on the sequence of the target and the known structure of a similar protein.
Ligand and Protein Preparation: The three-dimensional structure of this compound would be generated and energetically minimized. The target protein structure would also be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.
Molecular Docking: Docking simulations would be performed to predict the binding pose and affinity of the compound within the target's active site. The results would be analyzed to identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. This provides a more dynamic picture of the interaction.
The outcomes of such a study would be detailed research findings, often presented in data tables.
Table 1: Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | GLU-85, LYS-30 |
| Hydrophobic Interactions | LEU-15, VAL-23, ALA-45 |
| Pi-Stacking Interactions | PHE-83 |
Table 2: Hypothetical Interaction Analysis from Molecular Dynamics of this compound Complex
| Interacting Residue | Interaction Type | Occupancy (%) |
| GLU-85 | Hydrogen Bond | 95.2 |
| LYS-30 | Hydrogen Bond | 78.5 |
| PHE-83 | Pi-Stacking | 88.1 |
These tables would provide a quantitative and qualitative understanding of how this compound might interact with a specific biological target. The binding affinity gives an estimate of the potency, while the interaction analysis reveals the specific molecular forces holding the complex together. This information is invaluable for designing more potent and selective inhibitors by modifying the chemical structure of the lead compound.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Imidazo 1,5 a Pyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For 7-bromo-5-methylimidazo[1,5-a]pyridine, both ¹H and ¹³C NMR spectroscopy are essential to confirm the connectivity of atoms and the substitution pattern on the bicyclic ring system.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by the electron-donating methyl group and the electron-withdrawing bromine atom. The methyl group at the C5 position is expected to resonate as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. The aromatic protons on the pyridine (B92270) and imidazole (B134444) rings will appear in the downfield region, generally between δ 6.5 and 8.5 ppm. The precise chemical shifts and coupling constants (J-values) between adjacent protons would allow for the definitive assignment of each proton. For instance, the protons on the pyridine ring will exhibit characteristic coupling patterns that can help distinguish their positions relative to the bromine and methyl substituents.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The carbon atom of the methyl group will appear at a characteristic upfield chemical shift. The carbon atoms of the heterocyclic rings will resonate in the aromatic region, with their chemical shifts being significantly affected by the attached substituents. The carbon atom attached to the bromine (C7) will experience a shielding effect, shifting its resonance to a lower frequency than unsubstituted carbons. Conversely, the carbon atom bearing the methyl group (C5) will be deshielded.
To illustrate the expected chemical shifts, data from a related compound, 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine, can be considered. tci-thaijo.org While this is an isomer of the imidazo[1,5-a]pyridine (B1214698) system, the influence of the methyl group on the pyridine ring offers a valuable comparison.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
|---|---|---|
| 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine | 7.90 (d, J = 6.8 Hz, 1H), 7.76 (d, J = 8.5 Hz, 2H), 7.68 (s, 1H), 7.51 (d, J = 8.5 Hz, 2H), 7.33 (s, 1H), 6.57 (d, J = 6.8 Hz, 1H), 2.34 (s, 3H) | 146.1, 144.2, 135.8, 133.0, 131.8, 127.5, 124.9, 121.7, 115.9, 115.3, 107.7, 21.5 |
X-ray Diffraction Analysis for Solid-State Structure Determination
While NMR spectroscopy provides detailed structural information in solution, X-ray diffraction analysis of a single crystal offers the definitive solid-state structure of a molecule. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the material's properties.
For this compound, obtaining a suitable single crystal would be a key objective. The resulting crystal structure would confirm the planar nature of the imidazo[1,5-a]pyridine ring system. It would also provide the exact bond distances for the C-Br, C-N, and C-C bonds within the heterocyclic framework.
Although a crystal structure for this compound itself is not publicly available, the analysis of a related compound, the 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation in a hybrid salt, provides valuable insights. nih.gov The study revealed that the fused pyridinium (B92312) and imidazolium (B1220033) rings are virtually coplanar. In the crystal packing, the organic cations form stacks, indicating the presence of π-π stacking interactions. nih.gov Such interactions would also be expected in the solid-state structure of this compound.
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| (C₁₃H₁₂N₃)₂[MnCl₄] (containing 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium) | Monoclinic | P2₁/c | Virtually coplanar fused pyridinium and imidazolium rings; π-π stacking of cations. |
Mass Spectrometry Techniques for Molecular Formula Validation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For this compound (C₈H₇BrN₂), the expected monoisotopic mass would be approximately 210.9796 u. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to detect the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum, appearing as two peaks of nearly equal intensity separated by two mass units.
Further fragmentation analysis using tandem mass spectrometry (MS/MS) could provide additional structural information. The fragmentation pattern would be characteristic of the imidazo[1,5-a]pyridine core and its substituents. For example, the loss of the bromine atom or the methyl group would be expected fragmentation pathways.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the FT-IR spectrum would display several characteristic absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic rings would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region (typically below 1350 cm⁻¹). The C-Br stretching vibration is expected at lower wavenumbers, generally in the range of 600-500 cm⁻¹. The presence of the methyl group would be confirmed by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹.
Chemical Reactivity and Derivatization Strategies of 7 Bromo 5 Methylimidazo 1,5 a Pyridine
Electrophilic Substitution Reactions on the Bromine Atom
Direct electrophilic substitution on the bromine atom of an aryl bromide is not a typical reaction. Instead, the bromine atom itself is an electrophilic center in the context of certain reactions, such as its interaction with strong nucleophiles. However, the term "electrophilic substitution" in this context is more accurately applied to the imidazo[1,5-a]pyridine (B1214698) ring, where the bromine atom acts as a directing group. The electron-donating character of the fused imidazole (B134444) ring and the methyl group activates the pyridine (B92270) ring towards electrophilic attack. The precise location of substitution will be influenced by the electronic effects of both the bromine and methyl groups, as well as the fused imidazole ring.
Nucleophilic Substitution Reactions on the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine system can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups or through the formation of intermediate salts. For instance, N-alkylation of the pyridine or imidazole nitrogen can occur, leading to the formation of imidazopyridinium salts. auctr.edu These salts can then be more susceptible to nucleophilic attack. While specific studies on 7-bromo-5-methylimidazo[1,5-a]pyridine are not extensively detailed in this context, general principles suggest that strong nucleophiles could potentially displace other leaving groups on the ring, although direct displacement of the bromine atom by a nucleophile under standard SNAr conditions would be challenging without strong activation.
Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura)
The bromine atom at the 7-position is a key functional group for derivatization via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound using a palladium catalyst, is a particularly powerful tool. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds and other complex molecules. mdpi.comnih.gov
The general scheme for the Suzuki-Miyaura reaction is as follows:
R¹-X + R²-B(OR)₂ → R¹-R² (where X = Br, and R¹ is the 7-(5-methylimidazo[1,5-a]pyridinyl) group)
This reaction offers a highly efficient method to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 7-position of the imidazo[1,5-a]pyridine core. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromo-substituted Heterocycles
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good |
| Unprotected Bromoazoles | Various Boronic Acids | Pd precatalyst (P1) | K₃PO₄ | Dioxane/Water | Coupled Products | 91-99 |
| Bromoindoles | Arylboronic Acids | Pd₂(dba)₃/SPhos | K₃PO₄ | n-Butanol | Arylindoles | Good to Excellent |
This table presents data from similar systems to illustrate the general applicability and efficiency of the Suzuki-Miyaura reaction for bromo-substituted N-heterocycles. mdpi.comnih.govnih.gov
Functional Group Interconversions and Modifications of Side Chains
The methyl group at the 5-position of this compound provides another site for chemical modification. While direct functionalization of the methyl group can be challenging, it can potentially undergo reactions such as radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups.
More commonly, functional group interconversions are performed on substituents introduced through cross-coupling reactions at the bromine position. For example, if an introduced aryl group contains a nitro group, it can be reduced to an amine, which can then be further derivatized. Similarly, an ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, opening up a wide range of subsequent chemical transformations. vanderbilt.edu
Formation of Complex Polycyclic Systems from Imidazo[1,5-a]pyridine Derivatives
The imidazo[1,5-a]pyridine scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems. rsc.orgrsc.org Intramolecular cyclization reactions are a common strategy to achieve this. For instance, if a suitable functional group is introduced at the 7-position (via a cross-coupling reaction), it can be made to react with another part of the molecule, such as the C1 or C3 position of the imidazole ring, to form a new ring.
One approach involves an intramolecular C-H amination reaction. rsc.org Another strategy could involve a Pictet-Spengler type reaction if an aminoethyl group were to be installed at a suitable position. The synthesis of such complex systems often involves multi-step sequences where the initial derivatization of the this compound is a critical step. beilstein-journals.orgbeilstein-journals.org
Applications and Role As a Chemical Scaffold in Advanced Research
Imidazo[1,5-a]pyridine (B1214698) as a Scaffold for N-Heterocyclic Carbenes (NHCs)
The imidazo[1,5-a]pyridine skeleton has proven to be an exceptional platform for the generation of stable N-heterocyclic carbenes (NHCs). researchgate.netsigmaaldrich.com These NHCs, specifically imidazo[1,5-a]pyridin-3-ylidenes (ImPy), possess a unique L-shaped geometry that has drawn comparisons to highly effective Buchwald phosphine (B1218219) ligands in catalysis. researchgate.net The rigid bicyclic structure allows for the introduction of substituents in close proximity to the metal center in derived organometallic complexes, offering precise control over the catalytic environment. researchgate.net
The synthesis of precursors to imidazo[1,5-a]pyridine-based NHCs, the imidazo[1,5-a]pyridinium salts, has been achieved through several efficient methods. A notable approach is a three-component coupling reaction involving substituted picolinaldehydes, amines, and formaldehyde, which produces the desired pyridinium (B92312) ions in high yields under mild conditions. organic-chemistry.orgnih.gov This method is highly versatile, allowing for the incorporation of a wide array of functional groups and chiral substituents. organic-chemistry.orgnih.gov
Another powerful strategy involves the nickel-catalyzed Kumada cross-coupling to introduce aryl groups at the C5 position of the scaffold. rsc.orgnih.gov This chromatography-free method provides a scalable and modular route to conformationally restricted ImPy ligands. nih.gov Furthermore, microwave-assisted condensation of cyano-azolium salts with 2-amino alcohols has been employed to install chiral oxazoline (B21484) functionalities, leading to chiral bidentate NHC ligands. acs.org
| Synthetic Method | Reactants | Product | Key Features | Reference |
| Three-component coupling | Picolinaldehydes, amines, formaldehyde | Imidazo[1,5-a]pyridinium ions | Mild conditions, high yields, functional group tolerance | organic-chemistry.orgnih.gov |
| Ni-catalyzed Kumada cross-coupling | C5-halo-ImPy precursor, Grignard reagent | C5-aryl-ImPy ligands | Scalable, chromatography-free, modular access to sterically demanding ligands | rsc.orgnih.gov |
| Microwave-assisted condensation | Cyano-azolium salt, 2-amino alcohol | Chiral imidazo[1,5-a]pyridine-oxazoline ligands | Installation of chiral auxiliaries for enantioselective catalysis | acs.org |
| I₂-mediated oxidative annulation | 2-pyridyl ketones, alkylamines | Imidazo[1,5-a]pyridine derivatives | Transition-metal-free, operationally simple, gram-scale synthesis | rsc.org |
Imidazo[1,5-a]pyridin-3-ylidene ligands form stable and well-defined complexes with a variety of transition metals, including palladium, rhodium, gold, and copper. researchgate.netrsc.orgacs.org These ligands are characterized by their strong σ-donating and significant π-accepting properties. rsc.orgnih.gov The π-accepting nature arises from a hybrid accepting orbital formed by the vacant p-orbital of the carbene and a π* orbital of the pyridine (B92270) ring. rsc.org This electronic feature has been substantiated by spectroscopic data, such as the higher wavenumber of the trans-carbonyl IR stretching frequency in Rh(NHC)(CO)₂Cl complexes compared to those with conventional NHCs. rsc.org
The unique L-shaped architecture of these ligands, especially when substituted at the C5 position, creates a sterically demanding environment around the coordinated metal center. nih.gov This steric hindrance can be systematically tuned by modifying the substituents at the C5 and N2 positions. rsc.orgnih.gov This tunability has been exploited in the design of highly active catalysts. For example, air- and moisture-stable palladium–ImPy complexes have demonstrated exceptional performance in challenging cross-coupling reactions, including C–NO₂ activation. rsc.org In gold catalysis, heterobidentate ImPy N,C ligands have enabled the challenging Au(I)/Au(III) redox cycle by stabilizing the Au(III) intermediate through a hemilabile amino group. nih.gov
| Metal Complex | Ligand Type | Key Finding | Application | Reference |
| Palladium(II)-ImPy | Monoligated NHC | Air- and moisture-stable, fast activation | Cross-coupling reactions (e.g., C-NO₂ activation) | rsc.orgnih.gov |
| Rhodium(I)-ImPy | Mono- and bis-carbene | Strong π-accepting character | Polymerization of phenylacetylene | rsc.org |
| Gold(I)-ImPy | Heterobidentate N,C-ligand | Stabilization of Au(III) species | Oxidant-free Au(I)/Au(III) catalysis | nih.gov |
| Rhodium(I)-ImPy-Oxazoline | Chiral bidentate NHC | High efficiency and enantioselectivity | Asymmetric hydrosilylation of ketones | acs.org |
| Silver(I)-ImPy | Trinuclear hexacarbene | Formation of molecular cylinders/cages | Host-guest chemistry | researchgate.net |
Scaffold Design for Targeted Molecular Interactions
The rigid and planar structure of the imidazo[1,5-a]pyridine scaffold makes it an ideal template for designing molecules that can engage in specific, targeted interactions with biological macromolecules or other chemical species.
The imidazo[1,5-a]pyridine nucleus can be systematically modified at various positions to alter its recognition properties. Introducing substituents that can act as hydrogen bond donors or acceptors, or that modulate the electrostatic potential and shape of the molecule, is a key strategy. For instance, the introduction of methoxy (B1213986) groups has been shown to be an effective way to tune the electronic and optical properties of the scaffold. unito.it The position and number of these groups can significantly influence emission quantum yields and Stokes shifts, demonstrating precise control over molecular properties. unito.it
Furthermore, the C5 position has been identified as a critical site for modification. Attaching sterically bulky aromatic rings, coordinating substituents, or chiral auxiliaries at this position directly influences the environment around the scaffold, which is crucial for designing ligands with specific binding properties. researchgate.net
In the realm of chemical biology, imidazo[1,5-a]pyridine derivatives are being explored as tools to probe biological systems. Their inherent fluorescence is a particularly valuable feature. researchgate.netmdpi.com Researchers have synthesized derivatives that function as fluorescent probes for imaging cellular components. researchgate.net For example, certain imidazo[1,5-a]pyridine-based fluorophores have been shown to intercalate into the lipid bilayer of liposomes, which serve as artificial models for cell membranes. mdpi.com This suggests their potential application as membrane probes to study membrane dynamics, hydration, and fluidity. researchgate.netmdpi.com The solvatochromic behavior of these probes, where their fluorescence properties change with the polarity of the environment, further enhances their utility in studying the microenvironment of biological structures. mdpi.com
Beyond imaging, the scaffold has been used to construct enzyme inhibitors. A series of 1-(2-pyridyl)imidazo[1,5-a]pyridines were synthesized and identified as inhibitors of cysteine proteases, demonstrating the scaffold's utility in designing molecules for targeted protein inhibition. rsc.org
Applications in Functional Materials Research
The outstanding photophysical properties of imidazo[1,5-a]pyridine derivatives make them prime candidates for use in functional organic materials. rsc.org These compounds often exhibit intense blue emission, large Stokes shifts, good photostability, and high fluorescence quantum yields. unito.itresearchgate.net
These optical characteristics are highly desirable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the emission color by modifying the substituents on the heterocyclic ring allows for the creation of materials with specific light-emitting properties. researchgate.net They have also been investigated as luminescent down-shifting layers, which can improve the efficiency of photovoltaic devices. researchgate.net
The strong π-accepting character of imidazo[1,5-a]pyridin-3-ylidene ligands has been leveraged in materials synthesis. For example, rhodium complexes bearing these ligands have been used to catalyze the polymerization of phenylacetylene, highlighting their potential role in creating novel polymeric materials. rsc.org The development of imidazo[1,5-a]pyridine-based fluorophores that are emissive in both solution and solid states further expands their applicability in areas like sensors and solid-state lighting. researchgate.net
Design of Blue Emitting Fluorophores and Photoluminescent Sensors
The imidazo[1,5-a]pyridine core is recognized for its inherent emissive properties, making it an excellent platform for the design of novel fluorophores. The introduction of a bromine atom at the 7-position and a methyl group at the 5-position of the imidazo[1,5-a]pyridine scaffold, creating 7-bromo-5-methylimidazo[1,5-a]pyridine, can significantly influence the photophysical properties of the resulting molecules. These substitutions can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color.
While direct research specifically detailing the use of this compound for blue-emitting fluorophores is limited, the general class of imidazo[1,5-a]pyridines has been extensively studied for this purpose. For instance, various derivatives have been synthesized and shown to exhibit strong fluorescence with large Stokes shifts, a desirable characteristic for fluorescent probes and sensors. The compact and rigid structure of the imidazo[1,5-a]pyridine ring system contributes to high quantum yields. The bromine substituent in this compound can also serve as a handle for further functionalization through cross-coupling reactions, allowing for the facile synthesis of a diverse library of fluorophores with tailored properties for specific sensing applications.
Organic Light-Emitting Diode (OLED) Applications
The development of stable and efficient blue-emitting materials is a critical challenge in the advancement of organic light-emitting diode (OLED) technology. The imidazo[1,5-a]pyridine scaffold has emerged as a promising candidate for host and emissive materials in OLEDs due to its high thermal stability and excellent charge-transporting properties.
Although specific studies on the application of this compound in OLEDs are not widely reported, the foundational characteristics of the parent scaffold are highly relevant. The electron-rich nature of the imidazo[1,5-a]pyridine ring system, combined with the electron-withdrawing effect of the bromine atom, can lead to materials with ambipolar charge transport capabilities, which is beneficial for achieving balanced charge injection and recombination in the emissive layer of an OLED. Furthermore, the rigid planar structure of the molecule can suppress non-radiative decay processes, leading to higher electroluminescence efficiency. The methyl group at the 5-position can enhance the solubility and film-forming properties of the material, which are crucial for device fabrication.
Development of Open-Shell Organic Materials
Open-shell organic molecules, which possess unpaired electrons, have garnered significant attention for their potential applications in spintronics, non-linear optics, and as organic conductors. The imidazo[1,5-a]pyridine framework has been identified as a suitable platform for the design of stable organic radicals.
The introduction of a bromine atom in this compound can facilitate the generation of radical species. While specific research on the open-shell properties of this compound is not available, studies on related imidazo[1,5-a]pyridine derivatives have shown that one-electron oxidation can lead to the formation of stable radical cations. rsc.org These radical cations have been observed to exhibit fluorescence, a rare and intriguing property for open-shell systems. rsc.org The presence of the methyl group in this compound could further influence the stability and electronic properties of the resulting radical species. The ability to generate and stabilize radical states within this scaffold opens up new avenues for the design of novel organic materials with unique magnetic and electronic properties.
Future Research Directions and Outlook for 7 Bromo 5 Methylimidazo 1,5 a Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for many years, with numerous methods available for their construction. rsc.org However, the development of more sustainable and efficient synthetic strategies remains a key objective. Future research in the synthesis of 7-bromo-5-methylimidazo[1,5-a]pyridine is expected to focus on several key areas:
Transition-Metal-Free Cyclizations: While transition-metal-catalyzed reactions have been instrumental, there is a growing demand for metal-free synthetic methods to avoid catalyst contamination in the final products, particularly for pharmaceutical applications. Recent advancements in iodine-mediated sp3 C-H amination offer a promising avenue for the one-pot synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives from readily available starting materials. rsc.org
Photocatalysis and Electrosynthesis: Visible-light-induced C-H functionalization is emerging as a powerful and green tool in organic synthesis. mdpi.com The application of photoredox catalysis could enable milder and more selective syntheses of this compound and its derivatives.
Multi-component Reactions: One-pot multi-component reactions offer significant advantages in terms of efficiency and atom economy. bio-conferences.org Designing novel multi-component strategies for the direct assembly of the this compound core from simple and diverse starting materials will be a significant area of future work.
Flow Chemistry: The use of continuous flow technologies can offer enhanced control over reaction parameters, improved safety, and easier scalability. Adapting and optimizing existing synthetic methods for this compound to flow conditions will be a valuable pursuit.
A summary of potential modern synthetic approaches is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Starting Materials (Hypothetical) |
| Iodine-Mediated sp3 C-H Amination | Transition-metal-free, operational simplicity | Substituted 2-pyridyl ketones and alkylamines |
| Visible-Light Photocatalysis | Green, mild reaction conditions, high selectivity | Suitably functionalized pyridines and reaction partners |
| Multi-component Reactions | High efficiency, atom economy, diversity-oriented synthesis | Picolinaldehydes, amines, and other components |
| Ritter-Type Reactions | Use of efficient catalysts, wide substrate scope | Substituted pyridinylmethanol and nitriles |
Advanced Mechanistic Elucidation through Modern Computational Techniques
A deeper understanding of the electronic structure and reactivity of this compound is crucial for the rational design of new reactions and functional materials. Modern computational techniques are poised to play a pivotal role in this endeavor.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the molecule's geometry, electronic properties (such as HOMO and LUMO energy levels), and the transition states of potential reactions. rsc.org This can aid in predicting the regioselectivity of further functionalizations and understanding its photophysical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: For potential biological applications, 3D-QSAR models can be developed to understand the structural requirements for activity against specific targets. researchgate.net This involves correlating the structural features of a series of derivatives with their biological activity.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the interactions of this compound and its derivatives with biological macromolecules, such as enzymes or receptors, providing insights into their potential mechanism of action. researchgate.net
Exploration of New Reactivity Modes and Functionalizations
The presence of the bromo and methyl groups, along with the inherent reactivity of the imidazo[1,5-a]pyridine core, opens up numerous possibilities for further functionalization.
Cross-Coupling Reactions: The bromo group at the 7-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This would allow for the introduction of a wide range of aryl, alkynyl, and amino substituents, leading to a diverse library of new compounds.
C-H Functionalization: Direct C-H functionalization of the imidazo[1,5-a]pyridine core is a highly attractive strategy for introducing new functional groups in a step-economical manner. mdpi.com Research will likely focus on developing selective methods for the functionalization of the different C-H bonds of the this compound scaffold.
Modifications of the Methyl Group: The methyl group at the 5-position can also be a site for further chemical transformations, such as oxidation or halogenation, to introduce new functionalities.
Expanding the Scope of Applications in Emerging Fields of Chemical Science
The versatile nature of the imidazo[1,5-a]pyridine scaffold suggests that this compound and its derivatives could find applications in a variety of emerging fields. nih.govrsc.org
Organic Electronics: Imidazo[1,5-a]pyridine derivatives are known for their emissive properties and have been investigated for use in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The introduction of different substituents via the bromo group could be used to tune the photophysical properties, such as the emission color and quantum yield, making these compounds promising candidates for new OLED materials.
Chemosensors: The imidazo[1,5-a]pyridine core can act as a fluorophore, and its emission properties can be sensitive to the presence of specific analytes. nih.gov This opens up the possibility of developing fluorescent chemosensors for the detection of metal ions or biologically important molecules.
Bioimaging: Fluorescent molecules are invaluable tools in biological research. Imidazo[1,5-a]pyridine derivatives have been successfully used for fluorescence cell imaging. researchgate.net The development of new derivatives of this compound with enhanced brightness, photostability, and specific cellular targeting capabilities is a promising area of research.
Medicinal Chemistry: Imidazo[1,5-a]pyridine is a well-established pharmacophore found in a number of biologically active compounds. beilstein-journals.org The this compound scaffold could serve as a starting point for the development of new therapeutic agents, with research focusing on areas such as anticancer and antituberculosis activities. nih.gov
The table below summarizes the potential applications and the key properties to be explored:
| Application Area | Key Properties to Investigate | Potential Research Directions |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, color tuning, thermal stability | Synthesis of derivatives with extended π-conjugation |
| Chemosensors | Selective binding to analytes, significant change in fluorescence upon binding | Introduction of specific recognition motifs |
| Bioimaging | High brightness, photostability, cell permeability, low cytotoxicity | Conjugation with targeting ligands, two-photon absorption |
| Medicinal Chemistry | Potent and selective biological activity, favorable ADME properties | Structure-activity relationship (SAR) studies, lead optimization |
Q & A
Q. What are the established synthetic routes for 7-bromo-5-methylimidazo[1,5-a]pyridine?
The compound can be synthesized via cyclocondensation reactions. A typical protocol involves reacting a nitro-substituted ketone precursor (e.g., 2-nitro-1-phenylethan-1-one) with a substituted aminomethylpyridine in the presence of polyphosphoric acid (PPA) and phosphorous acid at 160°C for 2 hours, yielding imidazo[1,5-a]pyridine derivatives . For brominated analogs, bromine-containing precursors (e.g., 5-bromo-6-methoxyquinolin-2-yl methanamine) are used under similar conditions, achieving yields of 72–76% .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (e.g., downfield shifts for bromine-adjacent protons at δ 7.8–8.2 ppm) .
- HRMS : Confirm molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks for C₈H₇BrN₂ at 226.9854) .
- IR Spectroscopy : Identify functional groups (e.g., C-Br stretches at ~550–600 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Store at 2–8°C in airtight containers to prevent degradation .
- Neutralize acidic waste (e.g., polyphosphoric acid residues) with sodium bicarbonate before disposal .
- Segregate halogenated waste and collaborate with certified disposal agencies to comply with environmental regulations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Tuning : Replace PPA with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of brominated intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to shorten reaction times (e.g., 30 minutes at 180°C) .
Q. How can regioisomeric byproducts be resolved during synthesis?
- Chromatography : Use silica gel columns with gradient elution (petroleum ether:EtOAc = 8:2) to separate isomers .
- Crystallography : Analyze single-crystal X-ray structures to confirm regiochemistry .
- Computational Modeling : Predict isomer stability via DFT calculations (e.g., Gibbs free energy differences >2 kcal/mol favor dominant products) .
Q. What computational strategies predict the compound’s bioactivity?
- Molecular Docking : Simulate binding to targets like kinases or GPCRs using AutoDock Vina .
- QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends from analogous triazolopyridines .
- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 interactions .
Q. How can in vitro bioactivity studies be designed for this compound?
- Enzyme Inhibition Assays : Test against serine hydrolases or phosphodiesterases at 10 μM concentrations, monitoring IC₅₀ via fluorometric substrates .
- Cell-Based Assays : Evaluate cytotoxicity in cancer lines (e.g., HepG2) using MTT assays, with cisplatin as a positive control .
- Target Validation : Perform siRNA knockdown of hypothesized targets (e.g., COX-2) to confirm mechanistic pathways .
Data Contradictions and Resolution
- Discrepancies in Yields : Variations (e.g., 72% vs. 76% ) may arise from precursor purity or humidity during PPA handling. Use Karl Fischer titration to monitor acid hydration .
- Spectroscopic Ambiguities : Overlapping NMR peaks in brominated analogs can be resolved via 2D experiments (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
